molecular formula C30H46O2 B14672424 Phenol, 2,2'-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)- CAS No. 37758-52-4

Phenol, 2,2'-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-

Cat. No.: B14672424
CAS No.: 37758-52-4
M. Wt: 438.7 g/mol
InChI Key: MFZAXZRJGHLULL-UHFFFAOYSA-N
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Description

Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound known for its unique structure and properties. It is characterized by the presence of phenolic groups and bulky tert-butyl groups, which contribute to its stability and reactivity. This compound is used in various scientific and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with ethylene dibromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the ethylene dibromide, leading to the formation of the desired bisphenol compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with controlled temperature and pressure conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols

Scientific Research Applications

Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is utilized in various scientific research fields:

    Chemistry: Used as a stabilizer in polymer chemistry and as a precursor for the synthesis of complex organic molecules.

    Biology: Investigated for its antioxidant properties and potential use in protecting biological systems from oxidative stress.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant in pharmaceutical formulations.

    Industry: Employed as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The mechanism of action of Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is attributed to the stabilization of the phenoxyl radical formed after hydrogen donation.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-bis(1,1-dimethylethyl)-
  • Phenol, 4,4’-(1-methylethylidene)bis-
  • 2,2’-Ethylidenebis(4,6-di-tert-butylphenol)

Uniqueness

Phenol, 2,2’-(1,2-ethanediyl)bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. The presence of bulky tert-butyl groups and the ethylene bridge contribute to its distinct chemical behavior, making it valuable in various applications.

Properties

CAS No.

37758-52-4

Molecular Formula

C30H46O2

Molecular Weight

438.7 g/mol

IUPAC Name

2,4-ditert-butyl-6-[2-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C30H46O2/c1-27(2,3)21-15-19(25(31)23(17-21)29(7,8)9)13-14-20-16-22(28(4,5)6)18-24(26(20)32)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3

InChI Key

MFZAXZRJGHLULL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CCC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O

Origin of Product

United States

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